molecular formula C25H34N4O4 B11374356 5-{1-hydroxy-2-[4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]ethyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{1-hydroxy-2-[4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]ethyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11374356
M. Wt: 454.6 g/mol
InChI Key: LQRLJWHGQWPENL-UHFFFAOYSA-N
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Description

5-{1-HYDROXY-2-[4-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYL)PHENOXY]ETHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles

Preparation Methods

The synthesis of 5-{1-HYDROXY-2-[4-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYL)PHENOXY]ETHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzodiazole core, followed by the introduction of the morpholine ring and other functional groups. Industrial production methods may involve the use of automated synthesis equipment to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{1-HYDROXY-2-[4-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYL)PHENOXY]ETHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other benzodiazole derivatives, 5-{1-HYDROXY-2-[4-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYL)PHENOXY]ETHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific functional groups and structural features. Similar compounds include other benzodiazole derivatives with different substituents, which may have varying chemical properties and applications.

Properties

Molecular Formula

C25H34N4O4

Molecular Weight

454.6 g/mol

IUPAC Name

5-[1-hydroxy-2-[4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]ethyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C25H34N4O4/c1-27-22-9-6-20(16-23(22)28(2)25(27)31)24(30)18-33-21-7-4-19(5-8-21)17-26-10-3-11-29-12-14-32-15-13-29/h4-9,16,24,26,30H,3,10-15,17-18H2,1-2H3

InChI Key

LQRLJWHGQWPENL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(COC3=CC=C(C=C3)CNCCCN4CCOCC4)O)N(C1=O)C

Origin of Product

United States

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